

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Akuammine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and structural elucidation of **akuammine**, a prominent indole alkaloid. While a definitive single-crystal X-ray structure of **akuammine** is not publicly available, this document synthesizes data from extensive stereochemical studies, biosynthetic pathway analysis, and spectroscopic evidence. Furthermore, it outlines the established experimental protocols for the structural determination of related alkaloids, offering a robust framework for researchers in the field of natural product chemistry and drug development.

Stereochemistry of Akuammine

Akuammine is a complex pentacyclic indole alkaloid with multiple chiral centers, leading to a defined three-dimensional structure that is crucial for its biological activity. The stereochemistry of **akuammine** is established through a combination of biosynthetic studies and advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The biosynthesis of akuammiline alkaloids, including **akuammine**, originates from the precursor geissoschizine.[1][2][3][4][5] The enzymatic cyclization of geissoschizine, catalyzed by specific cytochrome P450 enzymes known as rhazimal synthases, forges a key bond between C7 and C16, establishing the characteristic akuammiline scaffold. This enzymatic control dictates the stereochemical outcome of the reaction.



The relative stereochemistry of **akuammine** can be elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments reveal through-space correlations between protons that are in close proximity, providing critical insights into the spatial arrangement of atoms. For instance, correlations between specific protons can confirm the relative configuration of the substituents on the various stereocenters of the molecule.

Data Presentation: NMR Spectroscopic Data

NMR spectroscopy is the primary tool for the structural elucidation of **akuammine** in the absence of a crystal structure. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for **akuammine** in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Akuammine** in CDCl₃

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-Ar	6.69	d	2.44
H-Ar	6.61	dd	8.3, 2.5
H-Ar	6.50	d	8.3
H-17	5.43	q	6.9
H-2	4.15	s	
CH₃-18	1.52 (from another source)	d	7.0
OCH ₃	3.73 (from another source)	S	
N-CH₃	2.78 (from another source)	S	_

Table 2: 13C NMR Spectroscopic Data for Akuammine in CDCl₃



Carbon	Chemical Shift (δ, ppm)
C=O	172.2
C-Ar	151.8
C-Ar	142.3
C-Ar	139.3
C-Ar	127.4
C-Ar	122.4
C-Ar	119.9
C-Ar	118.2
C-Ar	109.8
C-Ar	103.9
C-O	74.4
C-N	58.4
C-N	54.6
С	53.7
С	52.7
OCH₃	51.9
С	50.8
C-N	41.0
CH ₂	31.3
N-CH₃	29.0
CH ₂	28.0
СНз	12.9



Experimental Protocols Isolation and Purification of Akuammine

Akuammine is typically isolated from the seeds of Picralima nitida. The general procedure involves:

- Extraction: Powdered seeds are subjected to extraction with a methanolic hydrochloric acid solution. The extract is then partitioned between an acidic aqueous solution and a non-polar organic solvent (e.g., hexanes) to remove lipids.
- Liquid-Liquid Extraction: The aqueous layer is then basified and extracted with a chlorinated solvent like dichloromethane to isolate the alkaloids.
- Crystallization: The crude alkaloid mixture can be further purified by crystallization. For
 instance, washing the mixture with cold acetone can precipitate akuammine as a white
 solid.

NMR Spectroscopic Analysis

For the structural and stereochemical elucidation of **akuammine**, a suite of NMR experiments is employed:

- ¹H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
- 13C NMR: To identify the chemical shifts of all carbon atoms in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.



Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform as the solvent.

Hypothetical Protocol for Single-Crystal X-ray Diffraction

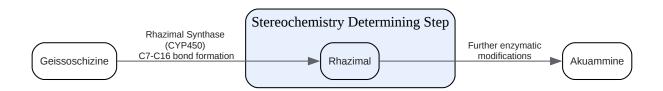
While a crystal structure for **akuammine** is not publicly available, the following protocol, based on established methods for other indole alkaloids, outlines the likely procedure for its determination.

- Crystallization: High-purity akuammine is dissolved in a suitable solvent or solvent mixture
 (e.g., methanol, ethanol, acetone, or mixtures with water) to create a supersaturated
 solution. Single crystals are grown by slow evaporation of the solvent at a constant
 temperature.
- Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in a beam of monochromatic X-rays. The diffraction
 pattern is collected using a modern diffractometer equipped with a sensitive detector (e.g., a
 CCD or CMOS detector). Data is collected at a low temperature (e.g., 100 K) to minimize
 thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
- Determination of Absolute Configuration: The absolute stereochemistry can be determined
 from the diffraction data if a heavy atom is present or by using anomalous dispersion effects.
 The Flack parameter is calculated to confirm the absolute configuration.

Visualizations

The following diagrams illustrate key pathways and workflows related to the stereochemistry and structural elucidation of **akuammine**.





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Caption: Biosynthetic pathway of **akuammine** from geissoschizine.

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